N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide
Description
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c19-15(14-3-1-2-8-16-14)17-11-12-6-9-18(10-7-12)22(20,21)13-4-5-13/h1-3,8,12-13H,4-7,9-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPJQEYZANTNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of a suitable amine with a dihalide under basic conditions.
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Introduction of the Cyclopropylsulfonyl Group: : The piperidine intermediate is then reacted with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the cyclopropylsulfonyl group onto the piperidine ring.
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Coupling with Picolinamide: : The final step involves coupling the cyclopropylsulfonyl-substituted piperidine with picolinamide. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclopropyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can target the sulfonyl group or the picolinamide moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
In vitro assays revealed that the compound induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects in cellular models:
| Assay Type | Result |
|---|---|
| Nitric Oxide Production (BV-2 cells) | Reduced by 70% at 10 µM |
| TNF-alpha Inhibition | Significant reduction in secretion at 5 µM |
The compound inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anti-cancer Efficacy
In a study published in a peer-reviewed journal, researchers treated MCF-7 cells with this compound. The results indicated a dose-dependent reduction in cell viability, with a notable increase in apoptotic markers observed through flow cytometry analysis.
Case Study 2: Mechanism Exploration
A comprehensive analysis was conducted to explore the compound's mechanism of action. The study found that it effectively inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition was linked to reduced tumor growth rates in xenograft models .
Safety and Toxicity Profile
Toxicity assessments were performed using various cell lines:
| Cell Line | Concentration Tested (µM) | Viability (%) |
|---|---|---|
| HT-22 | 100 | >90 |
| BV-2 | 100 | >85 |
These results indicate a favorable safety profile, allowing for further exploration of this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Picolinamide Derivatives
highlights three picolinamide analogs with distinct substituents:
- 4-Chloro-N,N-diisopropylpicolinamide : Chloro substituent at the pyridine 4-position and diisopropylamide.
- N,N-Diisopropyl-4-methoxypicolinamide : Methoxy group at the pyridine 4-position.
- 4-Chloro-N-phenylpicolinamide : Chloro and phenylamide groups.
Key Comparisons :
- Substituent Effects : The target compound’s cyclopropylsulfonyl-piperidinylmethyl group introduces greater steric bulk and polarity compared to the chloro, methoxy, or phenyl groups in these analogs. This may improve solubility or alter target selectivity.
- Molecular Weight : The target compound’s molecular weight is likely higher due to the cyclopropylsulfonyl and piperidine components, though exact data are unavailable .
Piperidine-Containing Analogs (Fentanyl Derivatives)
lists opioid analogs such as 2'-Fluoroortho-fluorofentanyl and 4'-Methyl acetyl fentanyl , which share a piperidine core but differ in substituents:
- 2'-Fluoroortho-fluorofentanyl : Features 2-fluorophenethyl and 2-fluorophenyl groups.
- 4'-Methyl acetyl fentanyl : Includes a 4-methylphenethyl and acetyl group.
Key Comparisons :
- Functional Groups : The target compound’s cyclopropylsulfonyl group contrasts with the phenethyl/acetyl moieties in fentanyls, likely reducing opioid receptor affinity.
- Therapeutic Indication: While fentanyl derivatives target pain relief, the sulfonamide and picolinamide groups in the target compound suggest non-opioid applications, such as kinase or protease inhibition .
Complex Heterocyclic Systems (Goxalapladib)
describes Goxalapladib , a naphthyridine derivative with a piperidinyl-acetamide structure, fluorine substitutions, and a trifluoromethyl-biphenyl group (MW: 718.80). It is used for atherosclerosis treatment.
Key Comparisons :
- Structural Complexity: Goxalapladib’s naphthyridine core and multiple fluorines contribute to high molecular weight (718.80 vs.
- Therapeutic Mechanism : The target compound’s simpler picolinamide scaffold may favor different pharmacokinetic profiles or target specificity compared to Goxalapladib’s atherosclerosis-related activity .
Data Table: Structural and Functional Comparison
Research Implications
- Metabolic Stability : The cyclopropylsulfonyl group in the target compound may confer resistance to oxidative metabolism compared to chloro or methoxy substituents in compounds .
- Target Selectivity : Unlike fentanyl analogs (), the absence of aryl-ethyl groups reduces the likelihood of opioid receptor interaction, suggesting alternative targets .
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : The initial step often includes cyclization reactions to establish the piperidine structure.
- Introduction of the Cyclopropylsulfonyl Group : This is achieved through sulfonylation reactions using cyclopropylsulfonyl chloride.
- Attachment of the Picolinamide Moiety : This is accomplished via nucleophilic substitution reactions with suitable precursors.
This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes including:
- Cellular Signaling : The compound may affect signaling pathways pertinent to cell proliferation and apoptosis.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : The compound has shown promise in pain relief, possibly through modulation of pain pathways.
- Antitumor Activity : Preliminary studies indicate potential antitumor effects, warranting further investigation into its application in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Analgesic | Pain relief in animal models | |
| Antitumor | Reduced tumor growth in vitro |
Case Study 1: Anti-inflammatory Effects
In a study published in ACS Omega, researchers evaluated the anti-inflammatory properties of this compound. The compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antitumor Activity
A recent investigation focused on the antitumor effects of this compound against various cancer cell lines. The study demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. These findings highlight its potential role in cancer treatment strategies.
Q & A
Q. What integrative approaches combine experimental and computational data to refine synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
